Methyl 4-(2-methylpropanamido)benzoate
Description
Methyl 4-(2-methylpropanamido)benzoate is a benzoate ester derivative featuring a 2-methylpropanamido (isobutyramido) substituent at the para position of the aromatic ring.
Properties
CAS No. |
79663-12-0 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25g/mol |
IUPAC Name |
methyl 4-(2-methylpropanoylamino)benzoate |
InChI |
InChI=1S/C12H15NO3/c1-8(2)11(14)13-10-6-4-9(5-7-10)12(15)16-3/h4-8H,1-3H3,(H,13,14) |
InChI Key |
XKPKRSFQPFDYKP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Substituent Effects
- However, the 2-methylpropanamido group in the target compound may offer better lipophilicity for membrane penetration .
- Methyl 4-acetamido-2-hydroxybenzoate () : The hydroxyl and acetamido groups confer polarity, suggesting higher solubility in polar solvents than the target compound’s isobutyramido moiety .
Spectroscopic and Analytical Data
- Mass Spectrometry : The target compound’s molecular ion peak would theoretically align with its calculated mass (~237.3 Da). Analogs like 4b (ESI–MS: 438.1 [M+H]+) and C1 (HRMS-confirmed) validate the reliability of mass spectrometry for structural confirmation .
- NMR: reports ¹H NMR for C1–C7, emphasizing the role of aromatic protons and piperazine/quinoline signals. This compound would likely show distinct amide NH and isopropyl proton resonances .
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